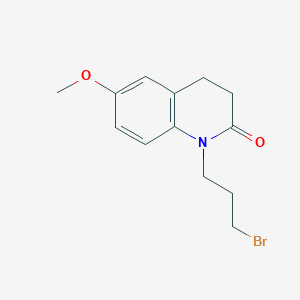
1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one is an organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
The synthesis of 1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-3,4-dihydroquinolin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinolinone core can undergo oxidation to form quinoline derivatives or reduction to yield dihydroquinoline compounds.
Common Reagents and Conditions: Typical reagents include sodium hydride (NaH) for deprotonation, and palladium catalysts for coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted quinolinone derivatives.
科学的研究の応用
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one can be compared with other quinolinone derivatives such as:
6-Methoxyquinolin-2-one: Lacks the bromopropyl group, resulting in different reactivity and biological activity.
1-(3-Chloropropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
The presence of the bromopropyl group in this compound makes it unique in terms of its potential for covalent modification of biological targets and its reactivity in synthetic chemistry.
特性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
1-(3-bromopropyl)-6-methoxy-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c1-17-11-4-5-12-10(9-11)3-6-13(16)15(12)8-2-7-14/h4-5,9H,2-3,6-8H2,1H3 |
InChIキー |
OEUQPQIOHYKWEE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C(=O)CC2)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


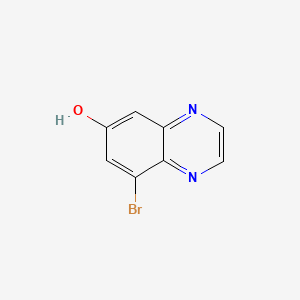

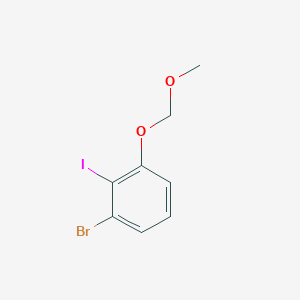
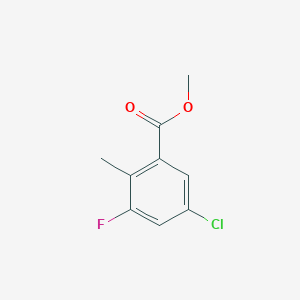



![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
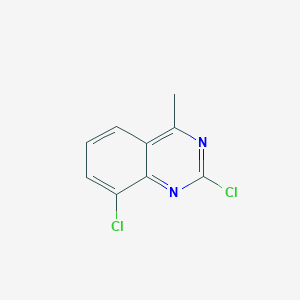
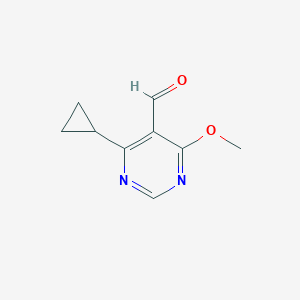

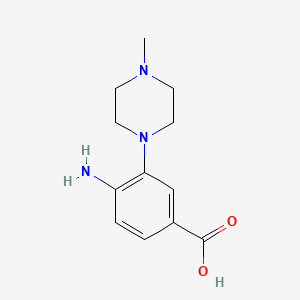
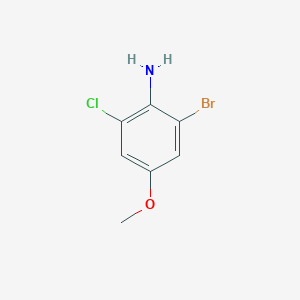
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)
